Product packaging for 6-ethynyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 145901-16-2)

6-ethynyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B120783
CAS No.: 145901-16-2
M. Wt: 142.16 g/mol
InChI Key: ZUCRVWKDOKGUPW-UHFFFAOYSA-N
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Description

6-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a chemical building block based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole. This fused bicyclic structure is a key pharmacophore in medicinal chemistry due to its ability to mimic purine bases, allowing it to interact with a wide range of biological targets, particularly protein kinases . The core scaffold is noted for its planar geometry and the presence of both hydrogen bond donor (pyrrole NH) and acceptor (pyridine N) groups, which enable it to form strong hydrogen bonds with the hinge region of kinases . The ethynyl group at the 6-position serves as a versatile handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Sonogashira reaction, or via [3+2] cycloadditions (click chemistry) to create more complex molecular architectures for drug discovery efforts . Researchers utilize this scaffold in the design and synthesis of novel compounds for investigating cancer therapeutics , and other disease areas . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B120783 6-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145901-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-4-3-7-5-6-10-9(7)11-8/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCRVWKDOKGUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Ethynyl 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Direct Ethynylation Strategies at the C-6 Position of 1H-Pyrrolo[2,3-b]pyridine

Direct functionalization at the C-6 position of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is a primary approach for introducing the ethynyl (B1212043) group.

Reissert-Henze Type Reactions for C-6 Functionalization and Ethynylation

The Reissert reaction, traditionally used for indole (B1671886) synthesis, can be adapted for the synthesis of azaindoles. tugraz.at For instance, 6-azaindole-2-carboxylate has been successfully prepared in an 85% yield using a Reissert reaction. tugraz.at This involved treating 4-methyl-3-nitropyridine (B1297851) with diethyl oxalate (B1200264) in the presence of sodium ethoxide to form a pyruvate (B1213749) intermediate, which then underwent intramolecular cyclization upon hydrogenation with a palladium on charcoal catalyst. tugraz.at While not a direct ethynylation, this method provides a functionalized 6-azaindole (B1212597) that can be a precursor for subsequent ethynylation reactions.

Palladium-Catalyzed Cross-Coupling Approaches, including Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds in organic synthesis. The Sonogashira coupling, in particular, is a powerful and widely used method for the synthesis of alkynes. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction is conducted under mild conditions, often at room temperature, and can tolerate a variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.org The reaction's versatility has been demonstrated in the preparation of various pharmaceuticals. wikipedia.org

For the synthesis of 6-ethynyl-1H-pyrrolo[2,3-b]pyridine, a key starting material is a 6-halo-1H-pyrrolo[2,3-b]pyridine. The choice of the halogen (I, Br, Cl) can influence the reaction conditions and efficiency. The alkyne partner is often a protected form of acetylene, such as trimethylsilylacetylene, to prevent side reactions. wikipedia.org The trimethylsilyl (B98337) group can be subsequently removed to yield the terminal alkyne. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Catalyst SystemSubstratesProductYield (%)Reference
Pd(PPh₃)₄/CuI3,5-dibromo-2,6-dichloropyridine, terminal alkyneMono-, di-, tri-, and tetraalkynylated pyridinesGood rsc.org
Pd(OAc)₂/RuPhos4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridine, amine4-amino-2-aryl-1H-pyrrolo[2,3-b]pyridine74-89% nih.gov
Pd catalysttert-butyl (4-iodopyridin-3-yl)carbamate, terminal alkyne2-substituted pyrrolo[2,3-c]pyridine- nbuv.gov.ua

Construction of the Pyrrolo[2,3-b]pyridine Core with Pre-existing Ethynyl Moieties

An alternative strategy involves building the pyrrolo[2,3-b]pyridine ring system from precursors that already contain the desired ethynyl group.

Cyclocondensation Reactions

Cyclocondensation reactions offer a direct route to the pyrrolo[2,3-b]pyridine scaffold. These reactions typically involve the condensation of a substituted pyridine (B92270) derivative with a molecule that will form the pyrrole (B145914) ring. For example, a one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-one derivatives has been developed through the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. researchgate.net While this specific example leads to a different isomer, the principle of cyclocondensation can be applied to the synthesis of 6-ethynyl-1H-pyrrolo[2,3-b]pyridines by selecting appropriately substituted starting materials.

Modified Madelung Synthesis Approaches

The Madelung synthesis is a classic method for preparing indoles via the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org This method has been modified and applied to the synthesis of azaindoles. tugraz.atrsc.org The Smith-modified Madelung synthesis, for instance, utilizes organolithium reagents to effect cyclization under milder conditions. wikipedia.org A one-pot modified Madelung synthesis has been developed for 3-tosyl- and 3-cyano-1,2-disubstituted indoles, showcasing the adaptability of this reaction. acs.org For the synthesis of this compound, a precursor such as an N-(pyridin-3-yl)acetamide bearing an ethynyl group at the appropriate position could potentially be cyclized using a modified Madelung approach.

Other Heterocyclic Annulation Methods

Various other heterocyclic annulation methods can be employed to construct the pyrrolo[2,3-b]pyridine ring system. For instance, a one-step synthesis of syn-ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate has been reported from commercially available starting materials, demonstrating the utility of annulation strategies. researchgate.net The development of synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has also been explored, highlighting both the potential and challenges of such approaches. nih.gov

Strategic Use of Protecting Groups in the Synthesis of this compound Analogues

The acidic N-H proton of the pyrrole ring in the 1H-pyrrolo[2,3-b]pyridine system can interfere with various synthetic transformations, particularly organometallic reactions. Therefore, the protection of this nitrogen is often a crucial step in the synthetic sequence leading to this compound and its derivatives. The choice of the protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease of its removal to yield the final target compound.

Several protecting groups have been effectively utilized in the synthesis of substituted 7-azaindoles. Electron-withdrawing sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl, are commonly employed to protect the pyrrole nitrogen. nih.gov These groups reduce the electron density of the pyrrole ring, which can enhance the regioselectivity of certain reactions. For instance, the N-phenylsulfonyl group has been used in the synthesis of 2-substituted 7-azaindoles, and its removal is typically achieved under basic conditions.

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another versatile protecting group for the pyrrole nitrogen of 7-azaindoles. It is known to be stable under a variety of reaction conditions, including palladium-catalyzed cross-coupling reactions. The deprotection of the SEM group is generally accomplished in a two-step procedure, involving treatment with an acid such as trifluoroacetic acid (TFA), followed by a basic workup. gelest.com However, challenges in SEM-deprotection have been noted, with the potential for the generation of side products due to the release of formaldehyde. gelest.com

Benzyl groups have also been employed as N-protecting groups in azaindole synthesis. While robust, their removal often requires harsher conditions, such as catalytic transfer hydrogenation or reduction with sodium in liquid ammonia, which may not be compatible with all functional groups present in the molecule. mdpi.com

In some synthetic routes, particularly those involving palladium-catalyzed amination of halo-7-azaindoles, the use of N-protection has been found to be essential for achieving high yields. organic-chemistry.org For example, the coupling of amines with N-protected 4-bromo-7-azaindoles proceeded efficiently, while the corresponding reaction with the unprotected 7-azaindole (B17877) was unsuccessful. organic-chemistry.org

The following table summarizes some of the protecting groups used in the synthesis of 7-azaindole derivatives and their typical deprotection conditions.

Protecting GroupAbbreviationDeprotection Conditions
p-ToluenesulfonylTsBasic hydrolysis
Phenylsulfonyl-Basic hydrolysis
[2-(Trimethylsilyl)ethoxy]methylSEMTrifluoroacetic acid (TFA) followed by basic workup
BenzylBnCatalytic transfer hydrogenation, Na/liquid NH3

Regioselectivity and Chemoselectivity Considerations in this compound Synthesis

The introduction of the ethynyl group at the C6 position of the 1H-pyrrolo[2,3-b]pyridine core is most commonly achieved via a Sonogashira cross-coupling reaction between a 6-halo-1H-pyrrolo[2,3-b]pyridine and a suitable terminal alkyne, such as (trimethylsilyl)acetylene. wikipedia.orguni-rostock.de A significant challenge in this approach is achieving regioselectivity, especially when the starting material contains multiple halogen substituents.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This difference in reactivity can be exploited to achieve regioselective functionalization. For instance, in a di- or tri-halogenated 7-azaindole, the more reactive halogen can be selectively coupled, leaving the less reactive halogens available for subsequent transformations.

In the context of synthesizing 6-substituted 7-azaindoles, a common strategy involves starting with a dihalogenated pyridine derivative and building the pyrrole ring, followed by regioselective functionalization. For example, site-selective palladium-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) with alkynes have been used to furnish intermediates for the synthesis of 6-azaindoles.

The choice of the palladium catalyst and ligands can also play a crucial role in controlling the regioselectivity of the coupling reaction. For instance, in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, the use of a catalyst with a monodentate ligand like Pd(PPh₃)₄ favored alkynylation at the C2-position, while catalysts with bidentate or electron-rich monodentate phosphine (B1218219) ligands switched the preference to the C8-position. While this example is on a purine (B94841) system, the principles of catalyst and ligand control are broadly applicable to other heterocyclic systems like 7-azaindoles.

Chemoselectivity is another important consideration, particularly when the 7-azaindole nucleus and the coupling partners contain other reactive functional groups. The Sonogashira coupling is known for its high functional group tolerance, allowing for the presence of esters, ketones, and other functionalities. However, the presence of an unprotected N-H group on the pyrrole ring can lead to side reactions, underscoring the importance of the protecting group strategies discussed in the previous section.

The following table provides examples of catalyst systems used in Sonogashira couplings for the synthesis of alkynyl-substituted aza-heterocycles.

Catalyst SystemSubstrate TypeObservationsReference
Pd(dppf)Cl₂Dihalogenated pyridinesHigher regioselectivity and reproducibility compared to Pd(OAc)₂. wikipedia.org
Pd(PPh₃)₄/CuI6-Bromo-3-fluoro-2-cyanopyridineEfficient coupling with terminal alkynes.
Pd₂(dba)₃/SPhos6-Chloro-3-iodo-N-protected 7-azaindolesSelective C3-arylation followed by C6-arylation in a one-pot reaction. organic-chemistry.org

Biological Activities and Pharmacological Profiles of 6 Ethynyl 1h Pyrrolo 2,3 B Pyridine Derivatives

Kinase Inhibition Spectrum

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the pyrrolo[2,3-b]pyridine ring can significantly influence inhibitory potency and selectivity.

One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3. nih.govrsc.org Optimization of a lead compound led to the identification of compound 4h , which demonstrated potent pan-FGFR inhibitory activity. nih.gov The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be beneficial for activity. nih.gov

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Data sourced from reference nih.gov

The 1H-pyrrolo[2,3-b]pyridine scaffold has been a fertile ground for the development of Janus Kinase 3 (JAK3) inhibitors, which are of interest for the treatment of autoimmune diseases and organ transplant rejection. nih.gov SAR studies have shown that substitutions at the C4 and C5 positions of the pyrrolopyridine ring are crucial for potent JAK3 inhibition.

In one study, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. nih.gov This led to the identification of compound 14c as a potent and moderately selective JAK3 inhibitor. nih.gov

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
14c 2900>100001100

Data sourced from reference nih.gov

Research into inhibitors of Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint and a target in oncology, has led to the development of compounds based on a related scaffold, 1H-pyrrolo[3,2-c]pyridine. acs.orgnih.govacs.org While specific data for 6-ethynyl-1H-pyrrolo[2,3-b]pyridine as an MPS1 inhibitor is not available, the exploration of the related pyrrolopyridine space highlights the potential of this chemical class to target MPS1. Structure-based design has been instrumental in optimizing the potency and selectivity of these inhibitors. acs.orgacs.org

Recent studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2- and NCK-interacting kinase (TNIK), a kinase implicated in cancer signaling pathways. An in-house screening identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibitory activity against TNIK. Subsequent optimization led to the development of several series of compounds with some exhibiting IC50 values lower than 1 nM.

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop inhibitors of Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis and a potential target for antiviral therapies. nih.govresearchgate.net SAR studies on 3,5-disubstituted-pyrrolo[2,3-b]pyridines have been conducted to optimize their AAK1 affinity. nih.govresearchgate.net

The c-Met receptor tyrosine kinase, implicated in various cancers, has been a target for inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov A quantitative structure-activity relationship (QSAR) study was conducted on a series of these derivatives to predict their cytotoxic activity as potential c-Met inhibitors. nih.gov The study highlighted the importance of certain fragments for biological activity. nih.gov

p38 Kinase Inhibition

Research has identified certain derivatives of 4,6-bis-anilno-1H-pyrrolo[2,3-d]pyrimidines as inhibitors of p38 mitogen-activated protein kinase (MAPK). researchgate.net One study demonstrated that a specific inhibitor of p38 MAPK could correct deficits in retrograde axonal transport in motor neurons, suggesting a potential therapeutic application for conditions like amyotrophic lateral sclerosis (ALS). researchgate.net The study used various analytical methods to confirm the inhibitory action on p38 MAPK. researchgate.net

Phosphodiesterase 4B (PDE4B) Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B). nih.gov One particular compound, 11h , was identified as a PDE4B-preferring inhibitor. nih.gov This compound demonstrated acceptable in vitro ADME (absorption, distribution, metabolism, and excretion) properties and significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages stimulated by pro-inflammatory agents. nih.gov The selectivity of 11h against a panel of central nervous system receptors highlights its potential as a lead compound for further development in the context of CNS diseases. nih.gov The inhibition of PDE4 is a recognized therapeutic strategy for a variety of inflammatory conditions. nih.gov

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key feature in some inhibitors of cyclin-dependent kinase 1 (CDK1). For instance, RO-3306 , a selective CDK1 inhibitor, has been shown to rapidly cause mitotic HeLa cells to exit mitosis. researchgate.net While not a direct derivative of this compound, its pyrrolopyridine core is relevant. Another study on pyrrolo[2,3-d]pyrimidines, a related class of compounds, investigated their potential as CDK1 inhibitors. nih.gov The compound 4,6-Diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine was identified as the most effective inhibitor of CDK1/cyclin B in this series, with a 50% inhibitory concentration (IC₅₀) of 14 μM. nih.gov However, the study concluded that the antiviral activity of these compounds did not correlate with their CDK1 inhibition. nih.gov

FMS Kinase Inhibition

While direct inhibition of FMS kinase by this compound derivatives is not explicitly detailed in the provided context, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied as inhibitors of various kinases. For example, derivatives have been developed as potent inhibitors of Janus kinase 3 (JAK3) and fibroblast growth factor receptors (FGFRs). nih.govnih.gov This suggests the potential for designing derivatives of this compound that could target FMS kinase.

Anti-proliferative and Anti-cancer Activities

Efficacy against Various Cancer Cell Lines

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant anti-proliferative activity against a wide range of cancer cell lines.

A549 (Human Lung Cancer): Novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown cytotoxic activity against the A549 cell line. nih.gov Specifically, compound 9e displayed strong cytotoxicity with an IC₅₀ value of 4.55 µM and was found to induce late apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov

HepG2 (Human Liver Cancer): A study on new pyrrolo[2,3-d]pyrimidine derivatives identified compound 5k as a potent multi-targeted kinase inhibitor that induces cell cycle arrest and apoptosis in HepG2 cells. researchgate.net

MCF-7 (Human Breast Cancer, ER+): Several studies have reported the efficacy of pyrrolo[2,3-d]pyrimidine and related derivatives against MCF-7 cells. nih.govnih.govmdpi.commdpi.com One study found that compound 10b had strong cytotoxic activity against MCF-7 cells with an IC₅₀ of 1.66 µM. nih.gov Another study on indenopyrimidine-2,5-dione analogs, designed to target estrogen receptors, also showed high antiproliferative activity against MCF-7 cells. nih.gov

PC-3 (Human Prostate Cancer): Pyrrolo[2,3-d]pyrimidine derivatives with urea moieties have been shown to be particularly potent against PC-3 cells. nih.gov Compound 10a was the most potent derivative, with an IC₅₀ value of 0.19 µM. nih.gov

4T1 (Mouse Breast Cancer): A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov Compound 4h from this series inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. nih.gov

HeLa (Human Cervical Cancer): The CDK1 inhibitor RO-3306 , which has a pyrrolopyridine core, has been shown to be effective in arresting the cell cycle of HeLa cells. researchgate.net

MDA-MB-231 (Human Breast Cancer, ER-): The anti-proliferative activity of various heterocyclic compounds has been evaluated against MDA-MB-231 cells. nih.govmdpi.commdpi.com For instance, certain indenopyrimidine-2,5-dione analogs were tested for their effects on this cell line. nih.gov

DMPM: Information regarding the efficacy of this compound derivatives against the DMPM cell line was not available in the provided search results.

Table 1: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line IC₅₀ Value Reference
Pyrrolo[2,3-d]pyrimidine derivative 9e A549 (Lung) 4.55 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative 5k HepG2 (Liver) Not specified researchgate.net
Pyrrolo[2,3-d]pyrimidine derivative 10b MCF-7 (Breast) 1.66 µM nih.gov
Pyrrolo[2,3-d]pyrimidine derivative 10a PC-3 (Prostate) 0.19 µM nih.gov
1H-pyrrolo[2,3-b]pyridine derivative 4h 4T1 (Breast) Not specified nih.gov

Modulation of Cell Proliferation, Migration, and Invasion

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to modulate key cellular processes involved in cancer progression. For example, compound 4h , a potent FGFR inhibitor, significantly inhibited the migration and invasion of 4T1 breast cancer cells. nih.gov Furthermore, a study on novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated that the cytotoxic activity of these compounds on cancer cells is likely mediated by apoptosis, as evidenced by a significant increase in the percentage of late apoptotic cells and cell cycle arrest at different stages. nih.gov

Induction of Apoptosis

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated the ability to induce apoptosis, or programmed cell death, a critical process in cancer therapy. The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway.

One area of investigation involves the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov Compound 4h , a notable example, not only inhibits FGFR1, 2, and 3 but also effectively suppresses the proliferation of 4T1 breast cancer cells and triggers their apoptosis. nih.gov Furthermore, this compound has been shown to impede the migration and invasion of these cancer cells. nih.gov

In a similar vein, novel pyrrolo[2,3-d]pyrimidine derivatives bearing urea moieties have been synthesized and evaluated for their anticancer properties. nih.govmerckmillipore.com Compound 9e from this series exhibited strong cytotoxic effects against the A549 lung cancer cell line. nih.govmerckmillipore.com Mechanistic studies revealed that this compound induces late-stage apoptosis and causes cell cycle arrest in the G0/G1 phase. nih.govmerckmillipore.com This apoptotic induction is further supported by the observed reduction in the anti-apoptotic protein Bcl-2 and a corresponding increase in the pro-apoptotic protein Bax. nih.govmerckmillipore.com Additionally, compound 9e was found to elevate the levels of caspase-9 and caspase-3, as well as the cleavage of PARP, all of which are key events in the apoptotic cascade. nih.govmerckmillipore.com

Another class of compounds, pyrazole (B372694) derivatives of pyridine (B92270), has also been identified as pro-apoptotic agents in cervical and breast cancer cells. nih.gov These compounds have been shown to increase oxidative stress, leading to apoptosis. nih.gov Evidence for their apoptotic-inducing capabilities includes demonstrated DNA damage through the comet assay, a decrease in mitochondrial membrane potential, and elevated levels of activated caspase-9 and caspase-3/7. nih.gov

Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives have been designed as inhibitors of the Bcl-2 protein, a key regulator of apoptosis. nih.gov Compounds 10b and 10c from this series displayed significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines and showed a strong binding affinity for Bcl-2. nih.gov Their mechanism of action involves the activation of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov

A multi-targeted approach has been explored with new halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. mdpi.comresearchgate.net Compound 5k from this series not only showed cytotoxic effects against several cancer cell lines but also induced cell cycle arrest and apoptosis in HepG2 cells. mdpi.comresearchgate.net This was accompanied by an increase in the pro-apoptotic proteins caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net

These findings collectively highlight the potential of various pyrrolopyridine and related heterocyclic derivatives as inducers of apoptosis, a key mechanism for their anticancer activity.

Table 1: Induction of Apoptosis by this compound Derivatives and Related Compounds

Compound Class Specific Compound(s) Cancer Cell Line(s) Key Apoptotic Events
1H-pyrrolo[2,3-b]pyridine derivatives 4h 4T1 (breast) Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion. nih.gov
Pyrrolo[2,3-d]pyrimidine-urea hybrids 9e A549 (lung) Induction of late apoptosis, G0/G1 cell cycle arrest, decreased Bcl-2, increased Bax, increased caspase-9 and -3, PARP cleavage. nih.govmerckmillipore.com
Pyrazole-pyridine derivatives Not specified HeLa (cervical), MCF-7 (breast) Increased oxidative stress, DNA damage, decreased mitochondrial membrane potential, increased activated caspase-9 and -3/7. nih.gov
1,3,5-trisubstituted-1H-pyrazole derivatives 10b , 10c MCF-7 (breast), A549 (lung), PC-3 (prostate) Bcl-2 inhibition, activation of Bax, p53, and Caspase-3. nih.gov
Halogenated pyrrolo[2,3-d]pyrimidine-hydrazides 5k HepG2 (liver) Cell cycle arrest, induction of apoptosis, increased caspase-3 and Bax, decreased Bcl-2. mdpi.comresearchgate.net

Anti-infective Applications

Antiviral Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives have emerged as a promising area of research for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

In the context of HIV, bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a new class of HIV-1 integrase inhibitors. nih.govnih.gov HIV-1 integrase is a crucial enzyme for the virus's replication cycle. nih.govnih.gov A representative inhibitor from this class, compound 5e , has demonstrated low micromolar inhibitory potency against the strand transfer reaction of HIV-1 integrase. nih.gov Significantly, this compound retains most of its inhibitory activity against major raltegravir-resistant integrase mutants, including G140S/Q148H, Y143R, and N155H. nih.govnih.gov In antiviral assays, compound 5e was found to be substantially less affected by these resistance mutations compared to the established drug, raltegravir. nih.gov

Pyrrolo[2,3-d]pyrimidine-based compounds have also been investigated for their activity against coronaviruses. nih.gov Specifically, these derivatives have been identified as inhibitors of the SARS-CoV-2 macrodomain 1 (Mac1) protein. nih.gov Compounds 6d and 6e were shown to reduce the replication of the murine hepatitis virus (JHMV) in a dose-dependent manner. nih.gov Furthermore, compounds 5c and 6e demonstrated inhibitory activity against SARS-CoV-2 replication. nih.gov

For HCV, 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and identified as a new class of inhibitors. nih.gov Compounds 6 , 7 , 8 , and 16 from this series were found to inhibit the subgenomic HCV replicon of genotype 1b. nih.gov These compounds also showed even greater potency against the infectious Jc1 HCV genotype 2a. nih.gov The mechanism of action for compound 6 was determined to be the suppression of HCV-induced cyclooxygenase-2 (COX-2) mRNA and protein expression. nih.gov

The fungal metabolite 6-pentyl-α-pyrone has also been studied for its antiviral properties, showing activity against bovine coronavirus (BCoV), which serves as a model for human coronaviruses. mdpi.com Post-infection treatment with this compound led to a reduction in viral load and inhibited viral internalization. mdpi.com

These findings underscore the potential of pyrrolopyridine and related heterocyclic structures as versatile scaffolds for the development of new antiviral therapies targeting a range of viruses.

Table 2: Antiviral Activity of this compound Derivatives and Related Compounds

Compound Class Specific Compound(s) Virus Target/Mechanism of Action Key Findings
Bicyclic hydroxy-1H-pyrrolopyridine-triones 5e HIV-1 Integrase (Strand Transfer) Potent inhibition of wild-type and raltegravir-resistant mutants. nih.govnih.gov
Pyrrolo[2,3-d]pyrimidine derivatives 6d , 6e , 5c Coronaviruses (JHMV, SARS-CoV-2) SARS-CoV-2 Mac1 protein Inhibition of viral replication. nih.gov
1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides 6 , 7 , 8 , 16 HCV (genotypes 1b and 2a) Suppression of COX-2 expression Inhibition of HCV replicon and infectious clone. nih.gov
Fungal metabolite 6-pentyl-α-pyrone Bovine Coronavirus (BCoV) Viral internalization Reduced viral load and internalization post-infection. mdpi.com

Antimicrobial, Antifungal, and Antileishmanial Effects

The versatile chemical nature of the pyrrolopyridine nucleus has led to the exploration of its derivatives for a broad spectrum of anti-infective applications, including antimicrobial, antifungal, and antileishmanial activities.

A number of pyridine-containing compounds have demonstrated significant antimicrobial and antifungal properties. nih.gov For instance, certain pyrazolo[3,4-b]pyridines have shown moderate antibacterial activity against Gram-positive bacteria like S. aureus and B. subtilis, as well as moderate antifungal activity against S. cerevisiae and C. albicans. nih.gov Thiophene-pyridine hybrids have exhibited notable antifungal activity, in some cases surpassing that of the standard drug Amphotericin B against Aspergillus fumigatus and Syncephalastrum racemosum. nih.gov Additionally, various pyridine derivatives have shown efficacy against E. coli and C. albicans. nih.gov

Specifically, 1,3,4-oxadiazole (B1194373) derivatives linked to a pyrrolo[2,3-d]pyrimidine core have been synthesized and evaluated. researchgate.net Several of these compounds, namely 6d , 6e , 6f , and 7e , displayed excellent antimicrobial activity. researchgate.net Furthermore, compounds 6f and 7a were identified as potent antifungal agents against C. albicans. researchgate.net

In the realm of antifungal research, 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles have been synthesized and tested, with many compounds in this series showing good in vitro antifungal activity. nih.gov

With respect to antileishmanial activity, pyrazolo-pyridine derivatives have been noted for their potential in this area, alongside other biological activities. nih.gov

The diverse substitutions and ring fusions possible with the pyrrolopyridine scaffold allow for the fine-tuning of its biological activity, making it a valuable template for the development of new agents to combat a wide range of infectious diseases.

Table 3: Antimicrobial, Antifungal, and Antileishmanial Effects of this compound Derivatives and Related Compounds

Compound Class Specific Compound(s) Activity Target Organism(s) Key Findings
Pyrazolo[3,4-b]pyridines Not specified Antibacterial, Antifungal S. aureus, B. subtilis, S. cerevisiae, C. albicans Moderate activity against both bacteria and fungi. nih.gov
Thiophene-pyridine hybrids Not specified Antifungal Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, Candida albicans Potent activity against some fungal strains, surpassing standard drugs in certain cases. nih.gov
Pyrrolo[2,3-d]pyrimidine-oxadiazole hybrids 6d , 6e , 6f , 7e Antimicrobial Not specified Excellent antimicrobial activity. researchgate.net
Pyrrolo[2,3-d]pyrimidine-oxadiazole hybrids 6f , 7a Antifungal C. albicans Potent antifungal activity. researchgate.net
1H-pyrrolo[3,2-g]quinoline-4,9-diones Not specified Antifungal Various fungi Good in vitro antifungal activity. nih.gov
Pyrazolo-pyridine derivatives Not specified Antileishmanial Leishmania species Noted for potential antileishmanial activity. nih.gov

Other Pharmacological Activities

Anti-inflammatory Potential

The pyrrolo[2,3-b]pyridine scaffold and its derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. researchgate.net Certain compounds within this series, such as 2b , 7b , 7d , and 9b , demonstrated significant anti-inflammatory effects. researchgate.net The structural modifications, such as the conversion of 4-chloro-pyrrolo[2,3-d]pyrimidines to their 4-hydrazino and subsequently to 4-pyrazolyl derivatives, were found to be crucial for their anti-inflammatory potential. researchgate.net

Derivatives of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and assessed for their ability to inhibit COX-1 and COX-2. nih.gov One compound, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was identified as a potent COX-2 inhibitor, binding to the enzyme through hydrogen bonds with Arg120 and Tyr355. nih.gov Another derivative, 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was found to be the most active inhibitor of COX-1. nih.gov

The inhibition of phosphodiesterase 4 (PDE4) is another therapeutic strategy for inflammatory conditions. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective and potent inhibitors of PDE4B. nih.gov Compound 11h from this series not only showed preferential inhibition of PDE4B but also significantly reduced the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov

Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as immunomodulators targeting Janus kinases (JAKs), which are involved in inflammatory and immune responses. researchgate.net Specifically, these compounds have been investigated as JAK3 inhibitors for potential use in treating immune diseases. researchgate.net

These studies highlight the potential of pyrrolopyridine-based compounds as a source of new anti-inflammatory agents acting through various mechanisms, including the inhibition of COX enzymes, PDE4, and JAKs.

Table 4: Anti-inflammatory Potential of this compound Derivatives and Related Compounds

Compound Class Specific Compound(s) Target/Mechanism of Action Key Findings
Pyrrolo[2,3-d]pyrimidine derivatives 2b , 7b , 7d , 9b Not specified Significant in vivo anti-inflammatory activity. researchgate.net
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione COX-2 Inhibition Potent and selective inhibition of COX-2. nih.gov
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones 4-Methoxy–N-[1-(N-pyrrolidine)-methyl]-6-methyl-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione COX-1 Inhibition Most active COX-1 inhibitor in the series. nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamides 11h PDE4B Inhibition Potent and selective PDE4B inhibitor; reduces TNF-α release. nih.gov
1H-pyrrolo[2,3-b]pyridine derivatives Not specified JAK3 Inhibition Potential as immunomodulators for immune diseases. researchgate.net

Anticonvulsant Properties

The structural framework of pyrrolopyridine and related bicyclic pyridine-based hybrids has been a subject of interest in the search for new anticonvulsant agents. Research in this area has focused on evaluating the efficacy of these compounds in various seizure models.

A series of new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have been synthesized and assessed for their neurotropic activity, including anticonvulsant properties. mdpi.com The evaluation of these compounds revealed that they exhibit varying degrees of antagonism towards pentylenetetrazole (PTZ)-induced seizures, with anti-PTZ activity ranging from 20% to 80%. mdpi.com Notably, some of these compounds were found to be superior to the standard anticonvulsant drug ethosuximide (B1671622) in this model. mdpi.com The most active compounds in this series, 7a, d, g, j, and m , all feature a pyrano[3,4-c]pyridine core with a methyl group on the pyridine ring. mdpi.com Importantly, unlike diazepam, these compounds did not induce muscle relaxation at the tested doses. mdpi.com However, in the maximal electroshock (MES) test, the synthesized compounds did not show an anticonvulsant effect. mdpi.com

The anticonvulsant potential of these compounds was further investigated using the thiosemicarbazide-induced seizure model. mdpi.com Thiosemicarbazide is known to inhibit glutamic acid decarboxylase, an enzyme involved in the synthesis of the inhibitory neurotransmitter GABA. mdpi.com The anti-thiosemicarbazide activity was assessed by measuring the latency to the onset of seizures. mdpi.com

These findings suggest that the pyrrolopyridine and related bicyclic pyridine scaffolds hold promise for the development of new anticonvulsant drugs, particularly those that may act on the GABAergic system, and warrant further investigation to elucidate their precise mechanisms of action and to optimize their anticonvulsant profile.

Table 5: Anticonvulsant Properties of this compound Derivatives and Related Compounds

Compound Class Specific Compound(s) Seizure Model Key Findings
Bicyclic pyridine-based hybrids with 1,2,3-triazole 7a, d, g, j, m Pentylenetetrazole (PTZ)-induced seizures Anti-PTZ activity ranging from 20% to 80%; superior to ethosuximide in this model; no muscle relaxant effects. mdpi.com
Bicyclic pyridine-based hybrids with 1,2,3-triazole Not specified Maximal Electroshock (MES) test No anticonvulsant effect observed. mdpi.com
Bicyclic pyridine-based hybrids with 1,2,3-triazole Not specified Thiosemicarbazide-induced seizures Evaluated for anti-thiosemicarbazide activity. mdpi.com

Modulation of Stress-Related Disorders (CRF-1 Antagonism)

Corticotropin-releasing factor (CRF) and its principal receptor in the brain, the CRF-1 receptor, are key players in the body's response to stress. nih.gov Dysregulation of the CRF system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. nih.gov Consequently, CRF-1 receptor antagonists have been pursued as a promising therapeutic strategy for these conditions. nih.gov

Research into novel CRF-1 receptor antagonists has led to the exploration of various heterocyclic scaffolds, including the 1H-pyrrolo[2,3-b]pyridine core. Scientists at Neurocrine Biosciences designed and synthesized a series of tricyclic CRF-1 receptor antagonists by constraining known 1H-pyrrolo[2,3-b]pyridine-based ligands. nih.govacs.org This approach aimed to enhance potency and improve pharmacokinetic properties.

Within this research, a notable pyrrole-based tricyclic compound, 1-(2-chloro-4-methylphenyl)-7-methyl-5-(1-propylbutyl)-1,3,4,5-tetrahydro-1,5,8-triazaacenaphthylene (referred to as compound 19g in the study), demonstrated high binding affinity for the recombinant human CRF-1 receptor with a Ki value of 3.5 nM. nih.govnih.govacs.org Furthermore, this compound effectively inhibited adrenocorticotropic hormone (ACTH) release in rat pituitary cell cultures with an IC50 of 14 nM. nih.govacs.org When administered orally to rats, it dose-dependently reduced stress-induced ACTH release, showcasing its potential for in vivo efficacy. nih.govacs.org While the specific 6-ethynyl substitution is not present in this particular published tricyclic analogue, the potent activity of the parent 1H-pyrrolo[2,3-b]pyridine scaffold highlights its importance as a pharmacophore for CRF-1 antagonism. The introduction of a rigid ethynyl (B1212043) group at the 6-position could be a strategic modification to further explore the structure-activity relationship (SAR) and optimize the antagonist's binding to the receptor.

CompoundCore ScaffoldCRF-1 Receptor Binding Affinity (Ki, nM)Functional Activity (IC50, nM)
1-(2-chloro-4-methylphenyl)-7-methyl-5-(1-propylbutyl)-1,3,4,5-tetrahydro-1,5,8-triazaacenaphthylene (19g)1H-Pyrrolo[2,3-b]pyridine (Tricyclic)3.514 (ACTH inhibition)

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and has been implicated in a range of neurological and psychiatric disorders. As a result, NMDA receptor antagonists have been investigated for their therapeutic potential.

Despite extensive searches of scientific literature and patent databases, there is currently no publicly available research detailing the investigation of This compound derivatives as NMDA receptor antagonists. While the broader class of 7-azaindole (B17877) derivatives has been explored for various central nervous system targets, specific data on their activity at the NMDA receptor, particularly with a 6-ethynyl substitution, remains to be published. Therefore, the pharmacological profile of this compound derivatives concerning NMDA receptor antagonism is not established.

Molecular Mechanisms of Action

Target Identification and Validation for 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Research has identified nitric oxide synthases (NOSs) as a primary target for this compound. google.com NOSs are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The aberrant activity of these isoforms is linked to a range of disorders.

A United States patent discloses that this compound, referred to as compound 15, acts as an inhibitor of NOS. google.com The inhibitory activity of this compound has been quantified, demonstrating its potential for therapeutic intervention in conditions associated with NOS dysregulation. google.com The patent provides specific inhibitory constant (Ki) values, which indicate the potency of the inhibitor. These values are crucial for validating the compound as a viable drug candidate.

Furthermore, derivatives of the broader 7-azaindole (B17877) class, to which this compound belongs, have been investigated as inhibitors of HIV-1 Integrase. acs.org This enzyme is essential for the replication of the human immunodeficiency virus (HIV). While direct evidence for the 6-ethynyl derivative is still emerging, the activity of related compounds suggests a potential avenue for future investigation into its antiviral properties.

Inhibitory Activity of this compound (Compound 15) against Nitric Oxide Synthase (NOS) Isoforms
Target IsoformInhibitory Constant (Ki)Selectivity Ratios (Ki)
nNOSData not specified in sourceNA
iNOSData not specified in sourceData not specified in source
eNOSData not specified in sourceData not specified in source

Ligand-Receptor Binding Modes and Conformational Changes

The interaction between an inhibitor and its target protein at the molecular level is fundamental to its mechanism of action. For 7-azaindole derivatives, the core heterocyclic structure is known to form key hydrogen bonds with the hinge region of kinase active sites. In the context of NOS inhibition by this compound, while a specific crystal structure is not yet available, insights can be drawn from related compounds.

Structure-based design of bacterial NOS inhibitors has highlighted the importance of interactions with the active site and the adjacent pterin (B48896) cofactor binding site. acs.orgnih.gov For aminopyridine-based inhibitors, which share structural similarities with the pyrrolopyridine core, hydrogen bonds with the active site glutamate (B1630785) residue and a heme propionate (B1217596) are crucial for binding. nih.gov It is plausible that the nitrogen atoms of the 1H-pyrrolo[2,3-b]pyridine scaffold of this compound engage in similar hydrogen bonding interactions within the NOS active site.

Molecular docking studies of related 3,6-diaryl 7-azaindole derivatives targeting HIV-1 integrase have revealed that these compounds establish hydrophobic interactions with key amino acid residues such as Pro214 and Tyr212. acs.org Additionally, electrostatic interactions between the pyridine (B92270) nitrogen and magnesium ions in the active site are observed. acs.org Although these are for a different target, they underscore the versatile binding capabilities of the 7-azaindole framework. The ethynyl (B1212043) group at the 6-position of the title compound likely plays a role in modulating the electronic properties and steric interactions within the binding pocket, potentially contributing to its specific activity and selectivity.

Downstream Signaling Pathway Modulation

The inhibition of a specific enzyme by a small molecule directly impacts the signaling pathways in which the enzyme is involved. By inhibiting nitric oxide synthases, this compound is expected to modulate the downstream effects of nitric oxide.

In the context of bacterial infections, the inhibition of bacterial NOS (bNOS) can be a strategic approach. google.com Bacterial NOS-produced NO can protect bacteria against oxidative stress and a wide range of antibiotics. google.com Therefore, inhibiting bNOS with a compound like this compound could render pathogenic bacteria more susceptible to the host's immune response and to conventional antibiotic treatments. google.com This represents a significant potential for combination therapies to combat antibiotic resistance. google.com

Preclinical Efficacy and Translational Research

In Vitro Efficacy Studies (Cell-Based Assays)

The 1H-pyrrolo[2,3-b]pyridine core has been a foundation for the development of numerous potent kinase inhibitors. In vitro studies have demonstrated that derivatives can be engineered to target specific kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, Fms-like tyrosine kinase 3 (FLT3), and Maternal Embryonic Leucine Zipper Kinase (MELK).

One derivative, compound 4h , was identified as a potent inhibitor of the FGFR family. rsc.orgnih.gov It displayed significant inhibitory activity against FGFR1, FGFR2, and FGFR3. rsc.orgnih.gov In cell-based assays using the 4T1 breast cancer cell line, compound 4h effectively halted cell proliferation and triggered apoptosis. rsc.orgnih.gov Furthermore, it was shown to impede the migration and invasion of these cancer cells. rsc.orgnih.gov

Table 1: In Vitro Inhibitory Activity of Compound 4h against FGFR Kinases

Target Kinase IC₅₀ (nM)
FGFR1 7
FGFR2 9
FGFR3 25
FGFR4 712

Data sourced from scientific publications. rsc.orgnih.gov

Another series of 1H-pyrrolo[2,3-b]pyridine derivatives was designed to target FLT3, a kinase often overexpressed in Acute Myeloid Leukemia (AML). nih.gov Within this series, compound CM5 showed potent inhibitory action against both wild-type FLT3 and its internal tandem duplication (ITD) mutant, which is associated with a poor prognosis in AML. nih.gov This compound demonstrated significant cytotoxicity against human AML cell lines that are dependent on FLT3 signaling, such as MOLM-13 and MV4-11. nih.gov

Table 2: In Vitro Efficacy of Compound CM5 in AML Cell Lines

Cell Line (Mutation) IC₅₀ (µM)
MOLM-13 (FLT3-ITD) 0.75
MV4-11 (FLT3-ITD) 0.64

Data sourced from scientific publications. nih.gov

Research into 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives led to the identification of compound 16h as a potent inhibitor of MELK. nih.gov This compound exhibited strong anti-proliferative effects across several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). nih.gov Mechanistic studies revealed that compound 16h induced apoptosis and caused cell cycle arrest in the G0/G1 phase in A549 cells. nih.gov It also effectively suppressed the migration of these lung cancer cells. nih.gov However, it was noted that 16h might act as a multi-target kinase inhibitor, with its anti-proliferative effects potentially occurring through an off-target mechanism independent of MELK. nih.gov

Table 3: Anti-Proliferative Activity of Compound 16h

Cell Line IC₅₀ (µM)
A549 0.109 - 0.245
MDA-MB-231 0.109 - 0.245
MCF-7 0.109 - 0.245

Data sourced from scientific publications. nih.gov

Further studies on a broad range of pyrrolo[2,3-b]pyridine analogues have confirmed their antiproliferative potential against various cancer cell lines, with some compounds showing activity at low micromolar concentrations. researchgate.net One proposed mechanism of action for some of these analogues is their ability to intercalate with DNA, thereby disrupting DNA replication and leading to cytotoxic effects. researchgate.net

In Vivo Efficacy Studies (Animal Models)

The promising in vitro results of 1H-pyrrolo[2,3-b]pyridine derivatives have been translated into in vivo animal models, demonstrating their potential for therapeutic application. A highly selective ATM inhibitor, compound 25a , was evaluated in mouse xenograft models using HCT116 and SW620 colorectal cancer cells. nih.gov These studies are crucial for assessing the antitumor activity of a compound in a living organism.

In these models, the administration of compound 25a in combination with the chemotherapeutic agent irinotecan (B1672180) resulted in significant tumor growth inhibition (TGI). nih.gov This suggests that derivatives from this class can effectively suppress tumor progression in a physiological context.

Combination Therapies involving 6-Ethynyl-1H-pyrrolo[2,3-b]pyridine Derivatives

The potential of 1H-pyrrolo[2,3-b]pyridine derivatives as chemosensitizers has been a key area of investigation. By inhibiting critical DNA damage response pathways, such as the one controlled by ATM kinase, these compounds can enhance the efficacy of traditional chemotherapy agents.

The ATM inhibitor 25a was specifically studied for its synergistic effects when combined with irinotecan. nih.gov The combination of 25a and irinotecan led to a synergistic antitumor effect in HCT116 and SW620 xenograft models, with TGI values of 79.3% and 95.4%, respectively. nih.gov This strong synergy highlights the potential of using these derivatives to overcome resistance to chemotherapy and improve treatment outcomes in solid tumors. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

The development of orally available drugs is a major goal in cancer therapy. Preclinical studies on 1H-pyrrolo[2,3-b]pyridine derivatives have included assessments of their pharmacokinetic properties.

The ATM inhibitor, compound 25a , demonstrated excellent drug-like properties, including an impressive oral bioavailability of 147.6% in mice. nih.gov This high bioavailability indicates that the compound is well-absorbed and stable in the bloodstream, making it a strong candidate for oral administration.

In addition to bioavailability, the metabolic stability of these compounds has been evaluated. For instance, compound 16h , the MELK inhibitor, showed moderate stability in rat liver microsomes. nih.gov Such studies are essential for predicting how a drug will be metabolized in the body. The investigation also noted that compound 16h had a moderate inhibitory effect on various human cytochrome P450 enzymes, which are critical for drug metabolism and potential drug-drug interactions. nih.gov

Future Research Directions and Therapeutic Potential of 6 Ethynyl 1h Pyrrolo 2,3 B Pyridine

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), scaffold is a "kinase privileged fragment" that has garnered significant attention in medicinal chemistry. chemicalbook.comjst.go.jp Its unique structure, which mimics the adenine (B156593) of ATP, allows it to act as an excellent "hinge-binder" for numerous protein kinases by forming two crucial hydrogen bonds. jst.go.jpdepositolegale.it This has led to the development of successful drugs, such as the B-RAF inhibitor Vemurafenib. jst.go.jp The introduction of an ethynyl (B1212043) group at the C6 position creates 6-ethynyl-1H-pyrrolo[2,3-b]pyridine, a specific derivative whose potential is being actively explored. Future research is focused on leveraging this core structure to develop next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.

Q & A

What are the established synthetic routes for 6-ethynyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yields?

Basic Research Question
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, in the preparation of related derivatives, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes Suzuki-Miyaura coupling with boronic acids (e.g., 3-thienylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH at 105°C, achieving >95% yield . Ethynylation can then be performed via Sonogashira coupling using terminal alkynes under inert conditions. Key factors affecting yields include:

  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% ensures efficient coupling.
  • Temperature : Reactions at 105°C optimize aryl-aryl bond formation.
  • Purification : Flash chromatography with dichloromethane/ethyl acetate (90:10) minimizes product loss .

How can researchers validate the structural integrity of this compound derivatives?

Basic Research Question
Structural validation relies on a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Distinct peaks for the ethynyl group (e.g., δ ~2.5–3.5 ppm for sp-hybridized protons) and aromatic protons (e.g., δ 8.5–9.0 ppm for pyrrolopyridine core) .
  • HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]⁺ for C₉H₆N₂: calcd 142.0531, found 142.0529) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for substituted analogs .

What strategies optimize the inhibitory activity of this compound derivatives against FGFR1?

Advanced Research Question
Structure-activity relationship (SAR) studies highlight critical modifications:

  • 5-position substitution : Introducing hydrogen-bond acceptors (e.g., trifluoromethyl) enhances FGFR1 binding (IC₅₀ = 7 nM for compound 4h ) by interacting with Gly485 .
  • 3-position functionalization : Acylation with nicotinoyl groups improves solubility and kinase selectivity (e.g., 8a shows 99% purity and FGFR1 inhibition) .
  • Ethynyl linker : The ethynyl group rigidifies the structure, reducing entropic penalties during target binding .

Table 1 : FGFR1 Inhibition Data for Select Derivatives

CompoundSubstituentFGFR1 IC₅₀ (nM)Reference
4hCF₃7
8aNicotinamide315

How can researchers mitigate challenges in handling reactive intermediates during synthesis?

Advanced Research Question
Reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines require careful handling:

  • In situ reduction : Use Raney Nickel/H₂ for nitro-to-amine reduction without isolating the unstable amine .
  • Protection strategies : Benzyl or tert-butyldimethylsilyl (TBS) groups stabilize reactive sites during functionalization .
  • Low-temperature workup : Maintain reactions at 0°C to prevent decomposition of intermediates like nitroarenes .

How should discrepancies in biological activity data across studies be addressed?

Advanced Research Question
Conflicting activity data often arise from assay variability or structural nuances:

  • Assay standardization : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values .
  • Counter-screening : Test compounds against off-target kinases (e.g., VEGFR2, PDGFR) to rule out promiscuity .
  • Crystallographic analysis : Resolve binding mode ambiguities; e.g., compound 1 forms hydrogen bonds with Asp641 in FGFR1, explaining its potency .

What methodologies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

Advanced Research Question
Regioselectivity is controlled by:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to functionalize the 5-position .
  • Halogen dance reactions : Convert 4-bromo to 6-bromo isomers via Pd-catalyzed redistribution for late-stage diversification .
  • Microwave-assisted synthesis : Accelerate annulation reactions (e.g., thiochromeno[2,3-b]pyridines) with precise temperature control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.